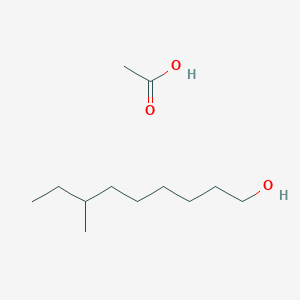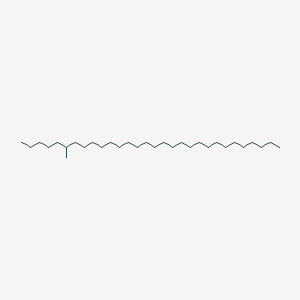
6-Methyl-triacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-triacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a derivative of triacontane, where a methyl group is attached to the sixth carbon atom in the chain. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-triacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-triacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Undergoes thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperatures (450°C to 750°C) and a catalyst like zeolites.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Haloalkanes (e.g., 6-chloro-triacontane).
Cracking: Smaller alkanes and alkenes.
Applications De Recherche Scientifique
6-Methyl-triacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular waxes of plants and insects, contributing to water retention and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mécanisme D'action
The mechanism of action of 6-Methyl-triacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it forms a hydrophobic barrier that can prevent water loss and protect against environmental stress. Its molecular targets include the cuticular layers of plants and insects, where it integrates into the waxy coatings .
Comparaison Avec Des Composés Similaires
Triacontane (C₃₀H₆₂): A straight-chain alkane without the methyl substitution.
Hentriacontane (C₃₁H₆₄): A straight-chain alkane with one more carbon atom but no methyl substitution.
Dotriacontane (C₃₂H₆₆): A straight-chain alkane with two more carbon atoms.
Uniqueness: 6-Methyl-triacontane is unique due to the presence of the methyl group, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts .
Propriétés
Numéro CAS |
81468-98-6 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
6-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-31(3)29-27-7-5-2/h31H,4-30H2,1-3H3 |
Clé InChI |
HBACSNOOZXESPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



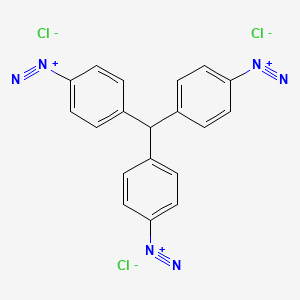
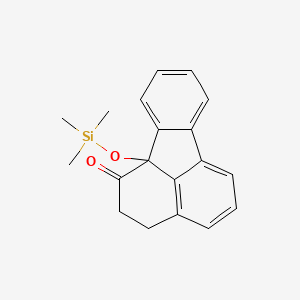

![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
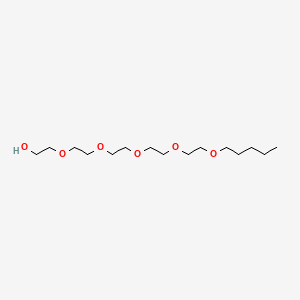
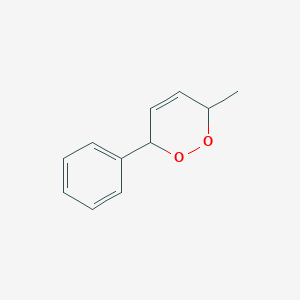


silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
